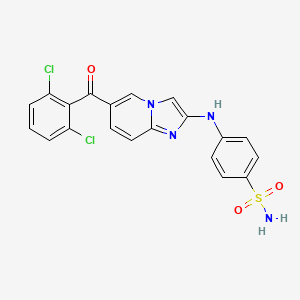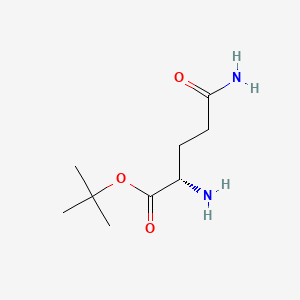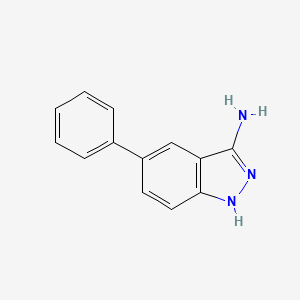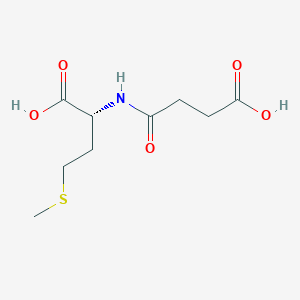![molecular formula C22H22N4O B10758983 5-[(3r)-3-(5-Methoxybiphenyl-3-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758983.png)
5-[(3r)-3-(5-Methoxybiphenyl-3-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of 5-[(3R)-3-(5-methoxybiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine involves several stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[(3R)-3-(5-methoxybiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3R)-3-(5-methoxybiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound can interfere with DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar compounds to 5-[(3R)-3-(5-methoxybiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine include other biphenyl derivatives and pyrimidine-based molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H22N4O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-[(3R)-3-(3-methoxy-5-phenylphenyl)but-1-ynyl]-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H22N4O/c1-14(9-10-20-15(2)25-22(24)26-21(20)23)17-11-18(13-19(12-17)27-3)16-7-5-4-6-8-16/h4-8,11-14H,1-3H3,(H4,23,24,25,26)/t14-/m0/s1 |
InChI Key |
JPENSYBRTSIYGO-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(C(=NC(=N1)N)N)C#C[C@H](C)C2=CC(=CC(=C2)C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)C#CC(C)C2=CC(=CC(=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{(2S,5S)-4-Fluoro-5-[(trityloxy)methyl]tetrahydrofuran-2-YL}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10758902.png)

![N-Ethyl-N-[3-(propylamino)propyl]propane-1,3-diamine](/img/structure/B10758913.png)
![3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-(cyclopropylmethyl)-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B10758914.png)


![2-Ethoxyethyl (2S,3S)-4-((S)-2-benzyl-3-oxo-4-((3AR,8R,8AS)-2-oxo-3,3A,8,8A-tetrahydro-2H-indeno[1,2-D]oxazol-8-YL)-2,3-dihydro-1H-pyrrol-2-YL)-3-hydroxy-1-phenylbutan-2-ylcarbamate](/img/structure/B10758923.png)
![N-(Ethylsulfonyl)-5-propoxy-L-tryptophyl-N~1~-{4-[amino(imino)methyl]benzyl}-L-glutamamide](/img/structure/B10758926.png)
![(E)-(4S,6S)-6-((S)-2-{(S)-2-[(Furan-2-carbonyl)-amino]-3-methyl-butyrylamino}-3-methyl-butyrylamino)-8-methyl-5-oxo-4-((R)-2-oxo-pyrrolidin-3-ylmethyl)-non-2-enoic acid ethyl ester](/img/structure/B10758933.png)
![[4,6-O-(1-Carboxyethylidene)-beta-D-mannose]](/img/structure/B10758937.png)
![N-(5-Chloro-Benzo[b]thiophen-3-Ylmethyl)-2-[6-Chloro-Oxo-3-(2-Pyridin-2-Yl-Ethylamino)-2h-Pyrazin-1-Yl]-Acetamide](/img/structure/B10758952.png)


![(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B10758971.png)
